molecular formula C9H18O3 B1681953 tert-Butyl peroxypivalate CAS No. 927-07-1

tert-Butyl peroxypivalate

Cat. No. B1681953
CAS RN: 927-07-1
M. Wt: 174.24 g/mol
InChI Key: OPQYOFWUFGEMRZ-UHFFFAOYSA-N
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Description

Tert-Butyl peroxypivalate is a colorless liquid that solidifies below -19°C . It is used as a polymerization initiator . It decomposes at 70°C and is flammable, posing a dangerous fire risk . Heating may cause an explosion .


Synthesis Analysis

The synthesis of tert-butyl peroxypivalate has been studied using continuous capillary microreactors . The aim of these studies was mainly to intensify the reaction by applying higher temperatures and increasing interphase contact and mixing . Higher turbulence was achieved by using orifices and ultrasound .


Molecular Structure Analysis

The molecular formula of tert-Butyl peroxypivalate is C9H18O3 . Its molar mass is 174.24 . The structural information of compounds was used to calculate descriptors, on which partial least-squares (PLS) regression and support vector regression were applied for temperature prediction .


Chemical Reactions Analysis

Tert-Butyl peroxypivalate explodes with great violence when rapidly heated to a critical temperature . It is shock-sensitive and detonable when pure .


Physical And Chemical Properties Analysis

Tert-Butyl peroxypivalate has a density of 0.854 . Its melting point is -17°C, and its boiling point is approximately 245.22°C . It is insoluble in water . Its vapor pressure is 4.02hPa at 38℃ .

Scientific Research Applications

  • Thermal Stability and Decomposition :

    • tert-Butyl peroxypivalate (TBPP) exhibits specific thermal stability characteristics, making it a subject of interest in studies exploring its decomposition pattern and the influence of diluents on its reaction rate (Hordijk, Verhoeff, & Groot, 1981). This research is crucial for understanding the safe handling and storage of TBPP.
  • Microreactor Synthesis :

    • TBPP has been synthesized using a single-channel microreactor, demonstrating the potential of microreactor technology in the efficient and safe production of this chemical (Illg, Hessel, Löb, & Schouten, 2011). This innovation could lead to more sustainable and scalable production methods.
  • Polymerization Initiator :

    • TBPP serves as an initiator in the radical polymerization of various substances, such as methyl methacrylate. Its role in generating radicals necessary for polymerization processes has been studied, offering insights into more efficient polymer production methods (Nakamura et al., 1996).
  • Acrylic Adhesive Synthesis :

    • In the field of material science, TBPP has been used as an initiator in the synthesis of acrylic pressure-sensitive adhesives. This research highlights its potential in improving adhesive properties and optimizing production processes (Zhu, Lin, & Fang, 2016).
  • Green Technology in Process Manufacturing :

    • The use of TBPP in green technology for improving process manufacturing design and storage management has been explored. This involves developing safer and more environmentally friendly methods for handling and storing TBPP (Lin & Tseng, 2012).

Safety And Hazards

Tert-Butyl peroxypivalate is mildly toxic by ingestion . It is moderately flammable by heat, flame (sparks), and oxidizers . It can explode on heating . To fight fire, use water, fog, mist, alcohol foam, or dry chemical . When heated to decomposition, it emits acrid smoke and fumes .

properties

IUPAC Name

tert-butyl 2,2-dimethylpropaneperoxoate
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InChI

InChI=1S/C9H18O3/c1-8(2,3)7(10)11-12-9(4,5)6/h1-6H3
Source PubChem
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InChI Key

OPQYOFWUFGEMRZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(C)C(=O)OOC(C)(C)C
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Molecular Formula

C9H18O3
Record name TERT-BUTYL PEROXYPIVALATE
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DSSTOX Substance ID

DTXSID2027339
Record name Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylethyl ester
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Molecular Weight

174.24 g/mol
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Physical Description

Tert-butyl peroxypivalate is a colorless liquid that solidifies below -19 °C. Decomposes at 70 °C. Flammable and a dangerous fire risk. Heating may cause explosion. Used as a polymerization initiator., Liquid
Record name TERT-BUTYL PEROXYPIVALATE
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Product Name

tert-Butyl peroxypivalate

CAS RN

927-07-1
Record name TERT-BUTYL PEROXYPIVALATE
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Record name tert-Butyl peroxypivalate
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Record name t-Butyl peroxypivalate
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Record name Propaneperoxoic acid, 2,2-dimethyl-, 1,1-dimethylethyl ester
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Record name TERT-BUTYL PEROXYPIVALATE
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Synthesis routes and methods I

Procedure details

Before the start of the reaction, the loop reactor is filled with a solution of 26.0% by weight of tert-butyl hydroperoxide and 16.2% by weight of potassium hydroxide in water. Initially 26.0 kg/h of a solution of 70% by weight of tert-butyl hydroperoxide in water, 25.0 kg/h of a solution of 45% by weight of potassium hydroxide in water, 26.4 kg/h of water and 18.0 kg/h of pivaloyl chloride are then fed to the loop reactor. Cooling with cooling water keeps the internal temperature at 15° C. in the loop reactor and at 10° C. in the stirred cell reactor. The partial neutralization is effected with 6.0 kg/h of 31% by weight hydrochloric acid with addition of 8.2 kg/h of isododecane at a temperature of 8° C. The organic phase is extracted with 33.2 kg/h of a 20% by weight aqueous solution of potassium hydroxide. This affords 37.4 kg/h of aqueous extract comprising 11.6% by weight of tert-butyl hydroperoxide and 17.6% by weight of potassium hydroxide, which are feeded into the loop reactor. From the time at which aqueous extract is recycled into the loop reactor, the metered addition of the feedstocks is changed to 19.8 kg/h of a solution of 70% by weight of tert-butyl hydroperoxide in water, 10.2 kg/h of a solution of 45% by weight of potassium hydroxide in water and 9.8 kg/h of water. After the extraction, the organic phase is washed with 36.0 kg/h of a solution of 1% by weight of sodium sulphite and 0.2% by weight of sulphuric acid, and dried by stripping at 20° C. and 45 mbar. 32.4 kg/h of a 75.3% by weight solution of tert-butyl peroxypivalate in isododecane are obtained (93.7% yield based on pivaloyl chloride).
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Synthesis routes and methods II

Procedure details

To a reaction vial with a TEFLON fluoropolymer magnetic stirring rod, 3 ml containing 0.2 M tert-butyl hydroperoxide and 0.2 M pivalic acid in isooctane was added. The reaction was started by addition of 200 mg of Rhizomucor miehei enzyme and about 10 mg of molsieves (3 grains). After sixty-seven hours, 13% conversion to tert-butyl peroxypivalate was obtained as measured with GC.
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Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl peroxypivalate
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